molecular formula C19H29NO4 B15351283 Dodecyl 4-nitrobenzoate CAS No. 35507-03-0

Dodecyl 4-nitrobenzoate

Cat. No.: B15351283
CAS No.: 35507-03-0
M. Wt: 335.4 g/mol
InChI Key: NIXNCBRIBRCGQE-UHFFFAOYSA-N
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Description

Dodecyl 4-nitrobenzoate is an organic compound with the molecular formula C19H29NO4 and a molecular weight of 335.4379. It is the ester formed from dodecyl alcohol and 4-nitrobenzoic acid. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: this compound can be synthesized through the esterification of dodecyl alcohol with 4-nitrobenzoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete reaction.

  • Industrial Production Methods: On an industrial scale, the synthesis of this compound involves similar esterification processes but is carried out in large reactors with continuous monitoring to maintain optimal reaction conditions and maximize yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of dodecyl 4-nitrobenzoic acid.

  • Reduction: Reduction reactions can convert the nitro group in this compound to an amino group, forming dodecyl 4-aminobenzoate.

  • Substitution Reactions: Substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Dodecyl 4-nitrobenzoic acid

  • Reduction: Dodecyl 4-aminobenzoate

  • Substitution: Various substituted dodecyl 4-nitrobenzoates

Scientific Research Applications

Dodecyl 4-nitrobenzoate is widely used in scientific research due to its unique chemical properties. It is employed in:

  • Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification reactions.

  • Biology: In biochemical assays to study enzyme activities and interactions.

  • Medicine: As a precursor in the synthesis of pharmaceuticals and in drug delivery systems.

  • Industry: In the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism by which dodecyl 4-nitrobenzoate exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes, inhibiting or promoting their activity. The molecular targets and pathways involved are determined by the specific biological system being studied.

Comparison with Similar Compounds

  • Methyl 4-nitrobenzoate

  • Ethyl 4-nitrobenzoate

  • Butyl 4-nitrobenzoate

Properties

CAS No.

35507-03-0

Molecular Formula

C19H29NO4

Molecular Weight

335.4 g/mol

IUPAC Name

dodecyl 4-nitrobenzoate

InChI

InChI=1S/C19H29NO4/c1-2-3-4-5-6-7-8-9-10-11-16-24-19(21)17-12-14-18(15-13-17)20(22)23/h12-15H,2-11,16H2,1H3

InChI Key

NIXNCBRIBRCGQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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